3-Methyl-N-(phenylcarbamoyl)-D-valine
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Overview
Description
3-Methyl-N-(phenylcarbamoyl)-D-valine is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a valine backbone with a phenylcarbamoyl group attached to the nitrogen atom and a methyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(phenylcarbamoyl)-D-valine typically involves the following steps:
Starting Materials: The synthesis begins with D-valine, phenyl isocyanate, and a methylating agent.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-(phenylcarbamoyl)-D-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylcarbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with different functional groups replacing the phenylcarbamoyl group.
Scientific Research Applications
3-Methyl-N-(phenylcarbamoyl)-D-valine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-N-(phenylcarbamoyl)-D-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The methyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(Phenylcarbamoyl)-D-valine: Lacks the methyl group, which may result in different binding properties and biological activities.
3-Methyl-N-(carbamoyl)-D-valine: Lacks the phenyl group, which may affect its hydrophobic interactions and overall activity.
Uniqueness
3-Methyl-N-(phenylcarbamoyl)-D-valine is unique due to the presence of both the phenylcarbamoyl and methyl groups, which contribute to its specific chemical and biological properties. The combination of these functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
827612-23-7 |
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Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(2R)-3,3-dimethyl-2-(phenylcarbamoylamino)butanoic acid |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)10(11(16)17)15-12(18)14-9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,16,17)(H2,14,15,18)/t10-/m0/s1 |
InChI Key |
ISCLPPSUXSPKQD-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)O)NC(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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